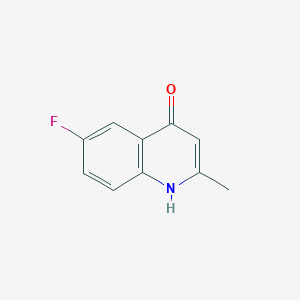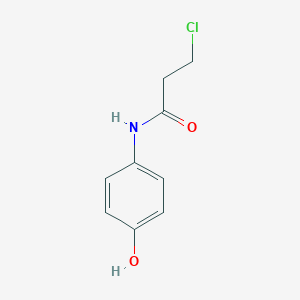
3-chloro-N-(4-hydroxyphenyl)propanamide
Overview
Description
The compound "3-chloro-N-(4-hydroxyphenyl)propanamide" is a chemical entity that can be synthesized through various chemical reactions. It is characterized by the presence of a chloro group and a hydroxyphenyl group attached to a propanamide backbone. The structure of this compound suggests potential for interactions with biological systems, which could be leveraged for medicinal purposes.
Synthesis Analysis
The synthesis of related N-substituted propanamides has been reported using a four-component reaction involving an aldehyde, amine, Meldrum's acid, and dimethyl cyclohexane-1,3-dione in aqueous medium, catalyzed by benzyltriethylammonium chloride (TEBAC) . This method is noted for its mild reaction conditions and eco-friendliness, which could potentially be adapted for the synthesis of "3-chloro-N-(4-hydroxyphenyl)propanamide."
Molecular Structure Analysis
Co-crystals of a structurally similar compound, 3-chloro-4-hydroxyphenylacetic acid, with various other molecules have been synthesized and characterized using X-ray diffraction, thermal analysis, FTIR spectroscopy, and Hirshfeld surface analysis . These studies provide insights into the molecular interactions and crystal packing, which could be relevant for understanding the molecular structure of "3-chloro-N-(4-hydroxyphenyl)propanamide."
Chemical Reactions Analysis
The synthesis of various N-substituted propanamides has been explored, including the creation of bio-functional hybrid molecules , potential antibacterial and antifungal agents , and compounds with immunosuppressive activities . These studies demonstrate the versatility of propanamide derivatives in chemical reactions, suggesting that "3-chloro-N-(4-hydroxyphenyl)propanamide" could also participate in diverse chemical transformations with potential biological applications.
Physical and Chemical Properties Analysis
While specific data on "3-chloro-N-(4-hydroxyphenyl)propanamide" is not provided, the physical and chemical properties of related compounds can be inferred. For instance, the synthesis of N-aryl propanamides and their biological activities suggest that the compound may have similar solubility, stability, and reactivity characteristics, which could influence its potential use in pharmaceuticals . Additionally, the co-crystal study provides a precedent for the analysis of hydrogen bonding and weaker interactions, which are crucial for the physical properties of such compounds.
Scientific Research Applications
Antimicrobial Activity of Eugenol and Essential Oils Containing Eugenol
Eugenol, a hydroxyphenyl propene, exhibits broad-spectrum antimicrobial activity against fungi and a wide range of gram-negative and gram-positive bacteria. This includes activity against pathogens responsible for human infectious diseases, oral cavity diseases, and food-borne pathogens. Eugenol's effects are associated with antioxidant and anti-inflammatory activities, suggesting potential research applications for compounds like 3-chloro-N-(4-hydroxyphenyl)propanamide in antimicrobial fields (Marchese et al., 2017).
Occupational Exposure to Endocrine Disruptors
Compounds such as Bisphenol A (BPA), which shares the phenolic group with 3-chloro-N-(4-hydroxyphenyl)propanamide, have raised concerns due to their endocrine-disrupting capabilities. Studies on occupational exposure to BPA suggest that individuals exposed to such compounds may face higher risks of health issues related to endocrine disruption. This highlights the importance of assessing the safety and potential endocrine-disruptive effects of structurally related compounds (Ribeiro, Ladeira, & Viegas, 2017).
Environmental Estrogens and Chemical Toxicity
Research on methoxychlor and its metabolites, which, like 3-chloro-N-(4-hydroxyphenyl)propanamide, contain hydroxyphenyl components, has elucidated their role as environmental estrogens. These compounds have been shown to exert estrogenic effects, leading to reproductive toxicity in both males and females. Such findings underscore the need for studies on the environmental and health impacts of chemically similar compounds (Cummings, 1997).
Safety And Hazards
properties
IUPAC Name |
3-chloro-N-(4-hydroxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-5-9(13)11-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHVIXPPSYYGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388350 | |
| Record name | 3-chloro-N-(4-hydroxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-hydroxyphenyl)propanamide | |
CAS RN |
19314-10-4 | |
| Record name | 3-chloro-N-(4-hydroxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

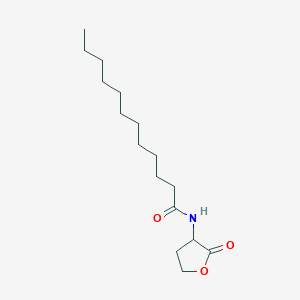
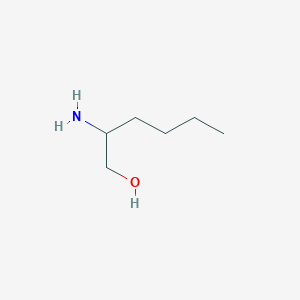
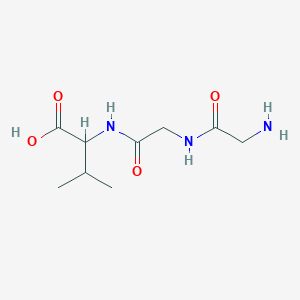
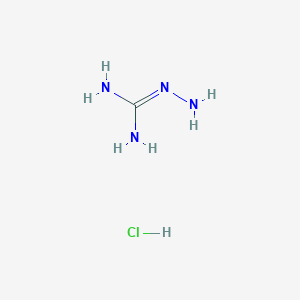
![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)
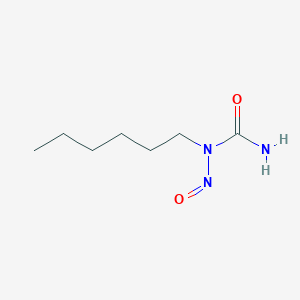
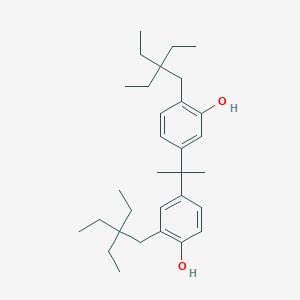
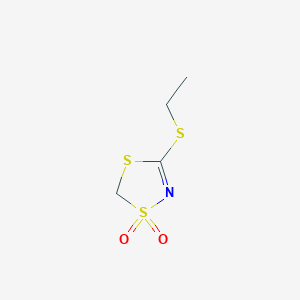
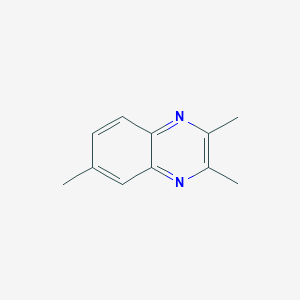
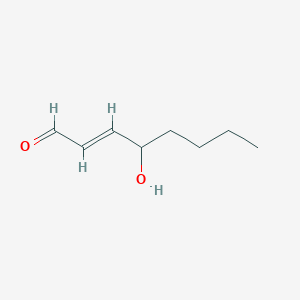
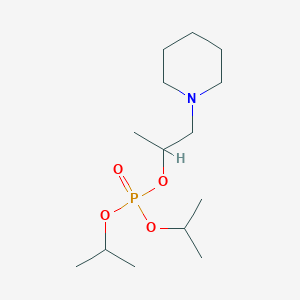
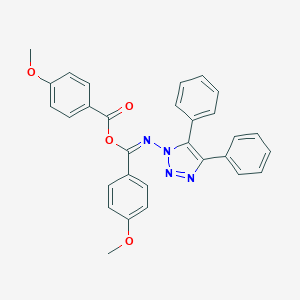
![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)
